(Phenylthio)acetonitrile
Description
Historical Context and Evolution of Research on (Phenylthio)acetonitrile
The exploration of this compound is intrinsically linked to the broader advancements in organosulfur chemistry and the study of nitrile-containing compounds. While the precise first synthesis is not extensively documented in readily available literature, its emergence is rooted in the developing understanding of thioether chemistry. Early research likely focused on fundamental synthesis methods, such as the reaction of thiophenol with chloroacetonitrile. pw.edu.pl Over time, research has evolved from these foundational preparations to more complex and nuanced applications. A significant turning point in the study of this compound was the discovery of its utility in vicarious nucleophilic substitution (VNS) reactions. fishersci.attcichemicals.com This development showcased the molecule's potential as a synthon for the acetonitrile (B52724) anion, with the phenylthio group acting as an effective leaving group. fishersci.at This capability opened new avenues for introducing the cyanomethyl group into various molecular frameworks, particularly in the functionalization of electron-deficient aromatic systems. fishersci.attcichemicals.com
Significance of this compound in Contemporary Chemical Science
In contemporary chemical science, this compound is recognized for its role as a versatile building block in organic synthesis. ontosight.ai Its significance stems from the reactivity of both the nitrile functionality and the adjacent methylene (B1212753) group, which can be readily deprotonated to form a stabilized carbanion. This dual reactivity allows for a wide array of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules. smolecule.com
The compound serves as an important intermediate in the synthesis of various organic compounds, including those with potential applications in pharmaceuticals and materials science. ontosight.ai For instance, it has been utilized in the synthesis of nitrogen-containing fused ring compounds, which are important structural motifs in many biologically active molecules. tcichemicals.comtcichemicals.com Furthermore, derivatives of this compound have been investigated for their potential as inhibitors of enzymes such as acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1). nih.govmdpi.comresearchgate.net The ability to participate in multi-component reactions further underscores its importance, enabling the efficient construction of complex molecular architectures. nih.govmdpi.comresearchgate.net
Overview of Key Research Areas and Paradigms
Current research involving this compound is diverse and spans several key areas of organic chemistry. A major paradigm is its application in C-C bond formation . The anion generated from this compound readily participates in nucleophilic substitution and addition reactions. A prominent example is the vicarious nucleophilic substitution (VNS) of hydrogen in nitroarenes, which allows for the direct cyanomethylation of these electron-deficient aromatic compounds. tcichemicals.comtcichemicals.com
Another significant research area is its use in the synthesis of heterocyclic compounds . The nitrile group can participate in cyclization reactions, leading to the formation of various ring systems. For instance, research has demonstrated the generation of this compound oxide, a sulfur-functionalized nitrile oxide, which undergoes cycloaddition reactions with alkenes and alkynes to produce 3-(phenylthiomethyl)-2-isoxazolines and -isoxazoles, respectively. oup.com
Furthermore, recent studies have explored the use of this compound and its derivatives in electro-organic synthesis . mdpi.com These methods offer environmentally friendly alternatives to traditional synthetic protocols. For example, the electrochemical synthesis of tetrasubstituted olefins using thiophenol and acetonitrile has been reported. mdpi.com The development of novel synthetic methodologies, including multi-component reactions, continues to be an active area of investigation, expanding the synthetic utility of this versatile compound. nih.govmdpi.comresearchgate.net
| Property | Value |
| Molecular Formula | C8H7NS |
| Molecular Weight | 149.21 g/mol |
| IUPAC Name | 2-phenylsulfanylacetonitrile |
| Synonyms | Phenylmercaptoacetonitrile, Cyanomethyl phenyl sulfide |
| CAS Number | 5219-61-4 |
| Physical State | Information not available |
| Melting Point | Information not available |
| Boiling Point | Information not available |
| Density | 1.142 g/cm³ |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-6-7-10-8-4-2-1-3-5-8/h1-5H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJWPWCKRKHUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200216 | |
| Record name | Acetonitrile, (phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5219-61-4 | |
| Record name | 2-(Phenylthio)acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5219-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Phenylthio)acetonitrile | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005219614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetonitrile, (phenylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200216 | |
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| Record name | (phenylthio)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.649 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | (PHENYLTHIO)ACETONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QYR5862VFA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Phenylthio Acetonitrile and Its Derivatives
Classical and Established Synthetic Routes
Traditional methods for the synthesis of (phenylthio)acetonitrile primarily rely on the formation of a carbon-sulfur bond through nucleophilic substitution or addition reactions. These methods have been widely employed due to their straightforward nature and the availability of starting materials.
Reaction of Thiophenol with Chloroacetonitrile
A primary and well-established method for the synthesis of this compound involves the direct reaction of thiophenol with chloroacetonitrile. This reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiophenolate anion.
In a typical procedure, thiophenol is treated with a base such as sodium hydroxide in a suitable solvent. The resulting sodium thiophenolate then reacts with chloroacetonitrile in a nucleophilic substitution reaction, displacing the chloride ion to form this compound. The use of phase-transfer catalysts, such as quaternary ammonium salts, can facilitate the reaction between the aqueous phase containing the thiophenolate and the organic phase containing chloroacetonitrile, often leading to improved yields and milder reaction conditions.
| Reactants | Base | Catalyst | Solvent | Yield (%) |
| Thiophenol, Chloroacetonitrile | NaOH | Tetrabutylammonium bromide | Dichloromethane (B109758)/Water | High |
Reaction of Phenylacetonitrile (B145931) with Phenylthiol in the Presence of a Base
An alternative approach involves the reaction of phenylacetonitrile with a source of the phenylthio group. While direct reaction with thiophenol is less common for this specific transformation, a related method utilizes diphenyl disulfide in the presence of a strong base. The base deprotonates phenylacetonitrile to form a carbanion, which then attacks the diphenyl disulfide, cleaving the sulfur-sulfur bond and forming this compound.
This method is advantageous when direct use of the volatile and odorous thiophenol is to be avoided. The choice of base and solvent is crucial for the efficient generation of the phenylacetonitrile carbanion and subsequent reaction.
| Reactants | Base | Solvent | Temperature |
| Phenylacetonitrile, Diphenyl disulfide | Sodium amide | Liquid ammonia | -33°C |
Reaction of Phenylthioacetophenone with Sodium Cyanide
This compound can also be synthesized from α-haloketones. For instance, the reaction of α-chloro- or α-bromoacetophenone with sodium thiophenolate yields phenylthioacetophenone. Subsequent reaction of phenylthioacetophenone with a cyanide source, such as sodium cyanide, can in principle lead to the formation of this compound through a nucleophilic substitution of the keto group, although this is a less common and more complex transformation that may require specific reaction conditions to favor the desired product over potential side reactions.
Synthesis from Malononitrile and Thiophenol
Malononitrile, a highly reactive C-H acidic compound, can serve as a precursor for this compound. The reaction typically proceeds via a base-catalyzed addition of thiophenol to one of the nitrile groups of malononitrile, followed by a rearrangement and elimination of a cyanide group. However, this route can be complex and may lead to a mixture of products depending on the reaction conditions. More commonly, malononitrile is used in multicomponent reactions with thiophenol and an aldehyde to generate more complex sulfur-containing heterocyclic compounds. nih.govresearchgate.net
Advanced and Specialized Synthetic Strategies
More recent and specialized methods have been developed for the synthesis of this compound and its derivatives, often providing higher yields, greater functional group tolerance, or access to more complex structures.
Preparation of α,α-bisthis compound from Phenylthioacetonitrile
The synthesis of α,α-bisthis compound involves the introduction of a second phenylthio group onto the α-carbon of this compound. This can be achieved by deprotonating this compound with a strong base to form a stabilized carbanion. This carbanion then reacts with an electrophilic sulfur source, such as diphenyl disulfide, to yield the desired product.
The reaction conditions, particularly the choice of base and solvent, are critical to ensure complete deprotonation of the starting material and efficient reaction with the disulfide.
| Reactant | Base | Electrophile | Solvent |
| This compound | n-Butyllithium | Diphenyl disulfide | Tetrahydrofuran |
This method allows for the straightforward synthesis of the gem-dithioacetal derivative, which is a valuable intermediate for further synthetic transformations.
Synthesis via Mannich-type Reactions with Iminomalonates
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of this compound derivatives, catalytic Mannich-type reactions provide an effective route to α,β-diamino acid precursors. While direct examples using iminomalonates are specific, a closely related and well-documented transformation involves the reaction of α-arylacetonitriles with imines.
Catalytic enantioselective reactions of α-phenylthioacetonitriles with imines have been developed to produce chiral adducts. For instance, the reaction can be promoted by a catalytic amount of a guanidine base, such as 1,1,3,3-tetramethylguanidine (TMG), to afford the Mannich-type products in high yields and with significant diastereoselectivity. Chiral guanidine catalysts have also been employed to achieve good enantioselectivity in these transformations. Another approach utilizes chiral copper(I) complexes, particularly with phosphino-oxazoline (P,N)-ligands, to catalyze the reaction between glycine derivatives (structurally analogous to this compound) and N-protected imines, yielding α,β-diamino acid derivatives with excellent optical purity nih.gov.
Table 1: Catalytic Mannich-Type Reaction for Phenylthioacetonitrile Analogs
| Reactant A | Reactant B | Catalyst | Product Type | Yield/Selectivity |
|---|---|---|---|---|
| α-Phenylthioacetonitrile | Imine | Chiral Guanidine | Chiral Mannich Adduct | Good Enantioselectivity |
Generation of Sulfur-Functionalized Nitrile Oxide, this compound Oxide, and its Cycloadditions
This compound can serve as a precursor to the novel sulfur-functionalized 1,3-dipole, this compound oxide. This reactive intermediate is a valuable tool in heterocyclic synthesis, particularly through [3+2] cycloaddition reactions. The generation of this nitrile oxide allows for its in-situ reaction with various dipolarophiles, such as alkenes and alkynes.
The cycloaddition of this compound oxide with olefins leads to the formation of 3-(phenylthiomethyl)-2-isoxazolines. Similarly, reaction with acetylenes yields the corresponding 3-(phenylthiomethyl)-isoxazoles. A key feature of the resulting 2-isoxazoline products is the acidity of the proton on the carbon atom bearing the phenylthio group. This allows for selective deprotonation to form a sulfur-stabilized carbanion. This carbanion can then react with a range of electrophiles, including aldehydes, Michael acceptors, and alkyl halides, enabling further functionalization at the 3-position side chain. Subsequent reduction of these substituted 2-isoxazolines, for example with Raney Nickel, provides access to synthetically useful molecules like β,β′-dihydroxy ketones and β-hydroxy ketones.
Table 2: Cycloaddition Reactions of this compound Oxide
| Dipolarophile | Initial Product | Subsequent Reaction | Final Product Class |
|---|---|---|---|
| Olefin | 3-(Phenylthiomethyl)-2-isoxazoline | Deprotonation-Alkylation & Reduction | β-Hydroxy Ketone |
Alkylation of this compound with Halogenated Alkenes
The α-carbon of this compound is acidic and can be deprotonated to form a nucleophilic carbanion, which can then be alkylated. A powerful method for introducing unsaturation is through palladium-catalyzed α-alkenylation with vinyl halides. This approach provides an efficient synthesis of substituted acrylonitriles, which are valuable synthetic intermediates.
This transformation has been effectively demonstrated on the closely related arylacetonitrile scaffold. The reaction typically employs a palladium catalyst, such as Palladium(II) acetate, in combination with a specialized phosphine ligand like NIXANTPHOS. A strong base, for example, sodium tert-butoxide (NaOtBu), is required to deprotonate the acetonitrile (B52724) starting material. The reaction couples various arylacetonitriles with a range of vinyl bromides, chlorides, and triflates to furnish the corresponding aryl acrylonitriles in yields of up to 95% nih.govresearchgate.net. This methodology is applicable for creating complex structures by forming a new carbon-carbon bond at the α-position of the nitrile.
Table 3: Palladium-Catalyzed α-Alkenylation of Arylacetonitriles
| Arylacetonitrile Substrate | Halogenated Alkene | Catalyst System | Base | Product |
|---|---|---|---|---|
| Phenylacetonitrile | 2-Bromoprop-1-ene | Pd(OAc)₂ / NIXANTPHOS | NaOtBu | 2-Methyl-3-phenylacrylonitrile |
| 4-Chlorophenylacetonitrile | Bromomethylenecyclohexane | Pd(OAc)₂ / NIXANTPHOS | NaOtBu | 2-(4-Chlorophenyl)-3-cyclohexylideneacrylonitrile |
Reductive Cleavage of S-S Bonds for β-Arylthionitriles
An alternative strategy for synthesizing β-arylthionitriles involves the reductive cleavage of a disulfide (S-S) bond, followed by the conjugate addition of the resulting thiolate to an α,β-unsaturated nitrile. This method builds the carbon-sulfur bond at the β-position relative to the nitrile group.
A reported system for this transformation involves the use of Zinc dust and titanocene dichloride (Zn/Cp₂TiCl₂). This combination efficiently reduces diaryl disulfides at room temperature in an anhydrous solvent like tetrahydrofuran (THF) researchgate.netntnu.no. The process generates a nucleophilic sulfur anion-titanocene complex. This complex then readily undergoes a Michael addition reaction with α,β-unsaturated nitriles (as well as esters or ketones) to provide the corresponding β-arylthionitrile products in good yields researchgate.net. This method avoids the direct use of thiols and provides a reliable route to β-sulfur-functionalized nitriles.
Table 4: Synthesis of β-Arylthionitriles via Reductive S-S Cleavage
| Disulfide | α,β-Unsaturated Nitrile | Reagent System | Solvent | Product |
|---|---|---|---|---|
| Diphenyl disulfide | Acrylonitrile | Zn / Cp₂TiCl₂ | THF | 3-(Phenylthio)propanenitrile |
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places increasing emphasis on environmentally benign reaction conditions. Green chemistry principles, such as the use of non-toxic catalysts and aqueous media, are being applied to the synthesis of complex organic molecules, including derivatives of this compound.
Organocatalyzed Multicomponent Reactions in Aqueous Media
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains significant portions of all the starting materials. Performing these reactions in water as a solvent is a key goal of green chemistry.
Organocatalysis, the use of small organic molecules to accelerate reactions, has emerged as a powerful tool for facilitating MCRs in aqueous environments. For example, threonine-derived organocatalysts have been shown to be effective in promoting enantioselective Mannich reactions in water. These reactions can assemble aldehydes, amines, and ketones to produce β-amino ketones with good yields and moderate to high enantioselectivities. This approach can be conceptually extended to the synthesis of this compound derivatives by employing appropriate sulfur-containing starting materials within a multicomponent framework, thereby reducing reliance on volatile organic solvents and moving towards more sustainable synthetic protocols.
Chemical Reactivity and Transformation Mechanisms of Phenylthio Acetonitrile
Nucleophilic Reactivity of the Acetonitrile (B52724) Anion Synthon
Deprotonation of (phenylthio)acetonitrile generates a stabilized carbanion, which acts as an acetonitrile anion synthon. This nucleophile readily participates in reactions with a variety of electrophilic partners.
The anion of this compound is an effective nucleophile in Vicarious Nucleophilic Substitution (VNS) reactions. VNS is a type of nucleophilic aromatic substitution where a hydrogen atom on an electron-deficient aromatic ring is replaced by the nucleophile. wikipedia.orgchemeurope.com This process is particularly efficient for nitroaromatics. organic-chemistry.org
The mechanism involves the initial attack of the carbanion derived from this compound onto the electron-deficient aromatic ring, typically at a position ortho or para to an electron-withdrawing group like a nitro group. This addition forms a negatively charged intermediate known as a σ-adduct. organic-chemistry.orgjuniperpublishers.com In a subsequent step, a base induces the β-elimination of the phenylthio group, which acts as the "vicarious" leaving group. organic-chemistry.org This elimination step, followed by protonation during work-up, restores the aromaticity of the ring and yields the cyanomethylated aromatic product. wikipedia.orgorganic-chemistry.org
(Thio)phenoxy nitriles, such as this compound, are often preferred for these α-cyanoalkylation reactions because alternative reagents like chloronitriles can be unstable in basic media or prone to self-condensation. organic-chemistry.org The VNS reaction offers a powerful method for the direct C-H functionalization of electrophilic arenes. kuleuven.be
Table 1: Examples of VNS Reactions with this compound Anion
| Electrophile | Product Structure | Position of Substitution |
|---|---|---|
| Nitrobenzene | 2-(Nitrophenyl)acetonitrile | ortho, para |
| 4-Chloronitrobenzene | 2-(4-Chloro-2-nitrophenyl)acetonitrile | ortho to nitro group |
The carbanion generated from this compound readily reacts with carbonyl compounds, such as ketones and aldehydes, in a nucleophilic addition reaction. ntnu.no This process is analogous to an aldol addition. The nucleophilic carbon of the anion attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a tetrahedral intermediate. Subsequent protonation of the resulting alkoxide during aqueous workup yields a β-hydroxy-α-(phenylthio)nitrile. These products are valuable synthetic intermediates. While direct reactions with the this compound anion are common, related processes for the reductive addition of acetonitrile to ketones have also been developed using catalytic methods. rsc.org
Similar to its reaction with carbonyls, the this compound anion can add across the carbon-nitrogen double bond of imines and related electrophiles. This nucleophilic addition results in the formation of β-aminonitrile derivatives. nih.gov The reaction provides a direct route to α-aryl-β-aminonitriles, which are important structural motifs in medicinal chemistry. In some cases, these reactions can be part of multicomponent processes involving imines, acetonitrile synthons, and other reagents. nih.gov Copper-catalyzed cyanomethylation of various imines using acetonitrile has also been reported as a method to synthesize related products, highlighting the utility of the cyanomethyl group in organic synthesis. mdpi.com More recently, methods have been developed where a silyl ketene imine, generated in situ from acetonitrile, acts as the nucleophile for additions to electrophiles like nitrones. richmond.edu
Electrophilic and Radical Reactions
Beyond its nucleophilic character, this compound can undergo transformations initiated by electrophilic or radical pathways, particularly through electrochemical methods.
Anodic fluorination is an electrochemical process that introduces fluorine atoms into organic molecules. In the case of this compound, the phenylthio group plays a critical role as an "electroauxiliary" group. This means it facilitates the electrochemical oxidation process. The sulfur atom of the phenylthio group is more easily oxidized than the rest of the molecule. This selective oxidation at the sulfur atom initiates the reaction cascade that ultimately leads to fluorination at the adjacent carbon atom. The formation of a carbon-fluorine bond during anodic oxidation is often attributed to the reaction of an organic radical-cation with a fluoride anion present in the electrolyte. researchgate.net
The mechanism of anodic fluorination of substrates like this compound is believed to proceed through a radical-cation pathway. researchgate.net The process begins with a single-electron transfer from the sulfur atom of the phenylthio group at the anode surface, generating a cation radical. This intermediate is stabilized by the sulfur atom. The highly reactive cation radical is then susceptible to nucleophilic attack, or "trapping," by fluoride anions (F⁻) present in the electrolyte solution. This trapping event forms the new carbon-fluorine bond at the α-position, displacing the phenylthio group or leading to its subsequent elimination. This mechanism avoids the direct oxidation of the fluoride anion and explains how the carbon-fluorine bond is formed under oxidative conditions. researchgate.net
Table 2: Mechanistic Steps in Anodic Fluorination
| Step | Description | Intermediate Species |
|---|---|---|
| 1. Oxidation | Single-electron transfer from the sulfur atom at the anode. | Cation Radical |
| 2. Nucleophilic Attack | The generated cation radical is attacked by a fluoride anion. | Fluorinated intermediate |
α-Benzoyloxylation at Ambient Temperature
The carbon atom alpha to both the nitrile and the sulfur atom in this compound is activated and susceptible to oxidation. A notable transformation is the α-benzoyloxylation, which introduces a benzoyloxy group at this position. This reaction can be achieved efficiently at ambient temperature.
Research has demonstrated that 2-(phenylthio)acetonitrile can react with benzoyl peroxide to yield the corresponding O-benzoyl substituted derivative. ijnrd.org This process provides a mild and practical method for the synthesis of highly functionalized α-O-benzoyloxy substituted compounds. rroij.com In a study investigating the α-benzoyloxylation of various β-keto sulfides, 2-(phenylthio)acetonitrile was included as a substrate and was successfully converted to its O-benzoyl substituted product in a 78% isolated yield. ijnrd.org This transformation highlights a facile and step-economical approach to introduce an oxygen-based functional group onto the α-carbon of this compound. ijnrd.orgrroij.com
Cycloaddition and Annulation Reactions
This compound and its derivatives are valuable precursors in cycloaddition and annulation reactions, leading to the formation of complex heterocyclic structures. These reactions leverage the unique electronic properties of the molecule to construct five- and six-membered rings.
This compound can be converted into its corresponding nitrile oxide, a sulfur-functionalized 1,3-dipole named this compound oxide. This reactive intermediate readily participates in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. semanticscholar.org
The cycloaddition of this compound oxide with olefins leads to the formation of 3-(phenylthiomethyl)-2-isoxazolines, while its reaction with acetylenes yields 3-(phenylthiomethyl)-isoxazoles. semanticscholar.org These reactions provide a powerful method for synthesizing five-membered heterocyclic compounds. nih.govresearchgate.net A significant feature of the resulting 2-isoxazoline products is the acidity of the proton at the carbon bearing the phenylthio group. This allows for selective deprotonation to form a sulfur-stabilized carbanion, which can then react with various electrophiles like aldehydes, esters, and alkyl halides. This subsequent functionalization enables the introduction of diverse carbon-based substituents onto the side chain at the 3-position of the isoxazoline ring. semanticscholar.org
| Reactant 1 | Reactant 2 | Product Class |
| This compound Oxide | Olefin | 3-(Phenylthiomethyl)-2-isoxazoline |
| This compound Oxide | Acetylene | 3-(Phenylthiomethyl)-isoxazole |
This table summarizes the types of products obtained from the dipolar cycloaddition reactions of this compound Oxide.
This compound engages in bicyclization reactions with 2-azidobenzaldehydes to produce tetrazolo[1,5-a]quinolines, a class of molecular hybrids containing both quinoline and tetrazole moieties. semanticscholar.orgvub.be This transformation proceeds via a tandem reaction sequence that begins with a Knoevenagel condensation.
The reaction is typically catalyzed by a base, such as potassium carbonate, in a solvent mixture like dimethylsulfoxide and water at elevated temperatures. semanticscholar.org The active methylene (B1212753) anion of this compound first reacts with the aldehyde group of 2-azidobenzaldehyde in a Knoevenagel condensation. semanticscholar.org The resulting intermediate then undergoes an intramolecular cyclization involving the azide group to form the tetrazole ring, leading to the final 4-(phenylthio)tetrazolo[1,5-a]quinoline product. semanticscholar.org This methodology demonstrates good tolerance for various functional groups on the benzaldehyde ring, accommodating both electron-donating and electron-withdrawing substituents and affording the desired products in moderate to excellent yields. semanticscholar.org
| Reactants | Catalyst | Solvent | Temperature | Product Class |
| This compound, 2-Azidobenzaldehyde | K₂CO₃ (20 mol%) | DMSO/H₂O (7:3) | 80 °C | 4-(Phenylthio)tetrazolo[1,5-a]quinoline |
This table outlines the typical reaction conditions for the synthesis of 4-(Phenylthio)tetrazolo[1,5-a]quinolines.
Role as a Cyanide Source in Organic Transformations
Acetonitrile and its derivatives are recognized as important building blocks in organic synthesis. Acetonitrile itself can serve as a source of the cyanide anion (CN⁻) in various chemical and biological transformations. rroij.com For instance, the metabolism of acetonitrile can produce cyanide, and it has been used as a cyanide source in the synthesis of metal cyanides and other organic molecules under specific reaction conditions, such as through Fenton-reaction-improved methods or electrochemical processes. rroij.com
However, the role of this compound specifically as a cyanide source is not prominently featured in the available literature. While the cyano group is a key functional moiety of the molecule, its primary reactivity in the documented transformations involves the activation of the adjacent methylene group or participation in cycloadditions as a nitrile or nitrile oxide. There is no clear evidence from the surveyed research to suggest that this compound is commonly employed as a reagent for cyanide transfer reactions in organic synthesis.
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
Selectivity is a critical aspect of the reactions involving this compound, dictating the formation of specific isomers and products.
Chemoselectivity : This refers to the preferential reaction of one functional group over another. In the bicyclization with 2-azidobenzaldehydes, the reaction is chemoselective. The active methylene anion of this compound selectively attacks the aldehyde group for the initial Knoevenagel condensation, rather than interacting with the azide moiety first. semanticscholar.org This selective initial step directs the reaction pathway towards the formation of tetrazoloquinolines. semanticscholar.org
Regioselectivity : This determines where on a molecule a reaction occurs, leading to one constitutional isomer over another. The 1,3-dipolar cycloaddition of this compound oxide is highly regioselective. researchgate.net The orientation of the dipole and the dipolarophile dictates the substitution pattern on the resulting isoxazoline or isoxazole ring. Theoretical studies on related nitrile oxide cycloadditions confirm that such reactions often exhibit high chemo- and regioselectivity, which can be rationalized by analyzing the activation energies of competing reaction paths and the electronic properties of the reactants.
Stereoselectivity : This concerns the preferential formation of one stereoisomer over another. While not extensively detailed for all reactions of this compound, related electrochemical syntheses involving acetonitrile and phenylthiols have been shown to produce tetrasubstituted olefin products with good stereoselectivity, favoring the Z-isomer. vub.be The stereochemical outcome of cycloaddition reactions is also a key feature, often proceeding in a stereospecific manner where the stereochemistry of the reactant alkene influences the stereochemistry of the product. For example, the cycloaddition of this compound oxide to olefins would be expected to follow the principles of concerted pericyclic reactions, leading to specific stereochemical relationships in the isoxazoline product. semanticscholar.org
Applications of Phenylthio Acetonitrile in Complex Molecule Synthesis
Building Block in Heterocycle Synthesis
The unique structure of (Phenylthio)acetonitrile enables its participation in a variety of cyclization and annulation reactions, providing efficient pathways to diverse heterocyclic scaffolds.
The direct application of this compound in the synthesis of the 3H-pyrrole ring system is not extensively documented in prominent scientific literature. While various synthetic routes exist for pyrrole and its derivatives utilizing other nitrile-containing compounds, a specific, established methodology commencing from this compound for this particular heterocycle is not widely reported.
The γ-lactam (pyrrolidin-2-one) ring is a core structure in numerous biologically active compounds. While direct multicomponent reactions involving this compound to form γ-lactams are not common, its role as a precursor is significant. The nitrile group of this compound can be hydrolyzed to form (phenylthio)acetic acid. This derivative is a key building block that can be incorporated into synthetic sequences, such as amide couplings followed by cyclization reactions, to generate highly functionalized γ-lactams where the phenylthio group is strategically positioned for further molecular elaboration.
This compound has proven to be an effective reagent in the synthesis of complex fused heterocyclic systems. Its ability to act as a C2-synthon allows for the construction of new rings onto existing molecular frameworks. A notable example of this application is in the preparation of tetrazolo[1,5-a]quinolines, which represents the formation of a fused tricyclic system.
A robust and efficient methodology has been developed for the synthesis of 4-(phenylthio)tetrazolo[1,5-a]quinolines utilizing this compound. mdpi.comsemanticscholar.org The reaction involves the bicyclization of 2-azidobenzaldehyde with this compound and its derivatives. mdpi.comsemanticscholar.org This process is typically catalyzed by a base, such as potassium carbonate, in a mixed solvent system. mdpi.comsemanticscholar.org
The reaction proceeds via the base-catalyzed generation of a carbanion from this compound, which attacks the aldehyde group of 2-azidobenzaldehyde. Subsequent intramolecular cyclization involving the azide and nitrile moieties leads to the formation of the fused tetrazole and quinoline rings. mdpi.com The methodology demonstrates good tolerance for various substituents on the phenylthio ring, accommodating both electron-donating and electron-withdrawing groups. mdpi.com
The general reaction conditions involve heating the reactants at 80 °C for approximately 4 hours, delivering the desired products in moderate to excellent yields. mdpi.comsemanticscholar.org
Table 1: Synthesis of 4-(Arylthio)tetrazolo[1,5-a]quinolines
| Entry | (Arylthio)acetonitrile Derivative | Product | Yield (%) |
|---|---|---|---|
| 1 | 2-(Phenylthio)acetonitrile | 4-(Phenylthio)tetrazolo[1,5-a]quinoline | 62% mdpi.com |
| 2 | 2-((4-Methylphenyl)thio)acetonitrile | 4-((4-Methylphenyl)thio)tetrazolo[1,5-a]quinoline | 60% mdpi.com |
| 3 | 2-((4-Methoxyphenyl)thio)acetonitrile | 4-((4-Methoxyphenyl)thio)tetrazolo[1,5-a]quinoline | 55% mdpi.com |
The synthesis of the specific and complex Furo[3,2-g]chromeno[2,3-b]pyridine heterocyclic system using this compound as a starting material is not a widely reported transformation in the surveyed chemical literature. Methodologies for constructing chromeno-pyridine scaffolds are diverse, often involving multicomponent reactions, but a direct route employing this compound has not been established. nih.govresearchgate.net
Precursor to Functionalized Organic Compounds
Beyond its direct use in heterocycle synthesis, this compound is a valuable precursor for a range of functionalized organic molecules. The reactivity of its two distinct functional groups can be harnessed for various transformations.
The methylene (B1212753) protons α- to both the sulfur atom and the nitrile group are significantly acidic, allowing for easy deprotonation to form a stabilized carbanion. This nucleophile can participate in various carbon-carbon bond-forming reactions, including alkylations and additions to carbonyl compounds.
Furthermore, the functional groups themselves are precursors to other functionalities:
The Nitrile Group: Can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or converted to an amide. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.
The Phenylthio Group: Can act as a leaving group in nucleophilic substitution reactions. The sulfur atom can be oxidized to a sulfoxide or a sulfone, which modifies the group's electronic properties and leaving group ability, enabling its use in elimination reactions to form alkenes.
This dual functionality makes this compound a strategic starting material for synthesizing complex acyclic and carbocyclic systems, such as arylthio-cyclopropyl carbonyl compounds, which are themselves useful intermediates in organic synthesis. researchgate.net
Phenylthio-Substituted Derivatives of α-Cyanoacrylates
The synthesis of phenylthio-substituted derivatives of α-cyanoacrylates from this compound is primarily achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a carbon-carbon double bond. wikipedia.orgbhu.ac.in In this context, this compound serves as the active methylene component, as the protons on the carbon adjacent to the phenylthio and cyano groups are acidic.
The reaction is typically catalyzed by a weak base, such as an amine, and proceeds by deprotonation of this compound to form a resonance-stabilized carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule yields the α,β-unsaturated product, specifically a phenylthio-substituted α-cyanoacrylate. wikipedia.org The use of various aldehydes and ketones allows for the synthesis of a diverse library of these derivatives.
Table 1: Examples of Knoevenagel Condensation using this compound
| Carbonyl Compound (Reactant) | Product (Phenylthio-Substituted α-Cyanoacrylate) | Catalyst (Typical) |
|---|---|---|
| Benzaldehyde | 2-Cyano-3-phenyl-3-(phenylthio)propenoate | Piperidine |
| 2-Methoxybenzaldehyde | 2-Cyano-3-(2-methoxyphenyl)-3-(phenylthio)propenoate | Piperidine |
Cyanofluoromethylated Amides, Thioamides, and Phosphorus Compounds
The direct application of this compound as a precursor for the synthesis of cyanofluoromethylated amides, thioamides, and phosphorus compounds is not extensively documented in scientific literature. While methods exist for the synthesis of thioamides and for the introduction of fluorinated moieties into organic molecules, a clear synthetic pathway starting from this compound to achieve these specific cyanofluoromethylated structures is not readily apparent from available research. nih.govnih.gov
β-Arylthiocarbonyl Compounds and β-Thionitriles
This compound is a key reagent in the synthesis of β-arylthiocarbonyl compounds and β-thionitriles via the Michael addition reaction. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction, also known as conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound or other electron-withdrawing group (a Michael acceptor). masterorganicchemistry.comijsdr.org
To generate the Michael donor, this compound is treated with a base to form a stabilized carbanion. This nucleophile then adds to the β-carbon of a Michael acceptor, such as an enone or enal. wikipedia.orgyoutube.com The resulting product, after protonation, is a 1,5-dicarbonyl-type compound which, in this case, incorporates the phenylthio and nitrile groups, thus forming a β-arylthiocarbonyl compound (specifically, an α-cyano-α-phenylthio-γ-ketone or related structure).
Table 2: Michael Addition Reaction with this compound
| Michael Donor | Michael Acceptor (α,β-Unsaturated Compound) | Product Type |
|---|---|---|
| This compound carbanion | Methyl vinyl ketone | β-Arylthiocarbonyl Compound |
| This compound carbanion | Acrylonitrile | β-Thionitrile |
α-Fluoro Sulfoximines and Related Fluoroalkylation Reagents
Sulfoximines, particularly fluorinated sulfoximines, are important compounds in medicinal chemistry and materials science. cas.cnrsc.org The synthesis of α-fluoro sulfoximines typically involves the oxidation of a corresponding sulfide to a sulfoxide, followed by imination to form the sulfoximine, and subsequent fluorination. nih.gov
While this compound contains the necessary phenylthio sulfide moiety, its direct conversion to an α-fluoro sulfoximine while retaining the acetonitrile (B52724) group is a complex transformation. The established synthetic routes for fluorinated sulfoximines often start from simpler fluoroalkyl sulfides or sulfoxides. nih.gov Although the phenylthio group is the foundational component, the specific use of this compound as a direct precursor for α-fluoro sulfoximines and related fluoroalkylation reagents is not a commonly reported pathway.
Sialyl Donors in Oligosaccharide Synthesis
In the chemical synthesis of complex oligosaccharides, glycosyl donors are crucial building blocks. Thioglycosides, including those with a phenylthio group, are widely employed as glycosyl donors due to their stability under various reaction conditions and their ability to be activated by thiophilic promoters to become effective leaving groups. nih.govresearchgate.net
Specifically in the context of sialic acid chemistry, a key component of many biologically important glycoconjugates, the phenylthio group serves as a versatile protecting group for the anomeric center. researchgate.netnih.gov For instance, a p-toluenethiol can be used to form a thioglycoside of a sialic acid derivative. This thioglycoside linkage is stable during other synthetic manipulations, such as deprotection steps, and can be selectively activated later to facilitate the formation of a glycosidic bond with a glycosyl acceptor. rsc.org This strategy allows for the stereocontrolled synthesis of sialylated oligosaccharides. The phenylthio moiety is therefore integral to the design of effective sialyl donors. nih.govnih.gov
Applications in Pharmaceutical Development
This compound and its derivatives serve as important intermediates in the synthesis of active pharmaceutical ingredients (APIs). myskinrecipes.comchemcomplex.comriverlandtrading.com The compound's reactive nature allows it to be a foundational building block for more complex molecules with therapeutic potential. myskinrecipes.com
One notable application is in the synthesis of inhibitors for acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1), which are targets for the treatment of diseases like hyperlipidemia and atherosclerosis. nih.gov For example, derivatives such as 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitriles have been synthesized as key precursors for these inhibitors. nih.gov Furthermore, related structures like N-(methylthiophenyl)picolinamide derivatives have been developed as PET radioligands for imaging metabotropic glutamate receptor subtype 4 (mGluR4), which is relevant for studying brain disorders such as Parkinson's disease. nih.gov
Applications in Agrochemicals
This compound is also utilized as an intermediate in the development of agrochemicals, including pesticides and herbicides. myskinrecipes.comriverlandtrading.com The structural framework of this compound can be incorporated into larger molecules designed to have specific biological activities for crop protection. atompharma.co.in The versatility of nitrile-containing compounds in organic synthesis makes them valuable starting materials for creating a wide range of substances, including those used to synthesize chemicals that protect crops from pests and diseases. myskinrecipes.comatompharma.co.in
Applications in Material Science (e.g., Polymers and Coatings)
This compound is recognized for its utility as a versatile intermediate in organic synthesis. myskinrecipes.com Its reactivity is particularly valuable in the preparation of sulfur-containing organic molecules, which have applications in material science for the creation of polymers and other advanced materials. myskinrecipes.com
While direct polymerization of this compound into the backbone of polymers for coatings is not extensively documented in readily available literature, its derivatives have been explored as functional monomers in polymer synthesis. The nitrile and phenylthio groups offer sites for chemical modification, allowing for the introduction of polymerizable functionalities. For instance, derivatives such as (10-undecenyloxy)this compound and [(12-hydroxydoxy)this compound have been synthesized, suggesting their potential use in polymerization reactions like anionic ring-opening polymerization.
In the broader context of material science, this compound is also noted as a component in formulations for coatings, particularly those with biocidal properties. In such applications, it may be incorporated into emulsifiable concentrate formulations that can be applied as protective coatings for various surfaces, including buildings and insect protection nets. However, in these instances, it typically functions as an active ingredient within the coating matrix rather than a constituent of the polymer binder itself.
Computational and Theoretical Studies of Phenylthio Acetonitrile
Quantum Chemical Calculations on Reactivity and Mechanism
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule that dictate its reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule. For (Phenylthio)acetonitrile, these calculations can provide insights into its stability, the distribution of electron density, and the nature of its frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting how it will interact with other reagents.
Detailed research findings from quantum chemical calculations on related aryl acetonitrile (B52724) derivatives show that these methods can be used to compute various reactivity descriptors. jmaterenvironsci.com These descriptors help in quantifying the electrophilic and nucleophilic nature of different sites within the molecule.
Key Reactivity Descriptors Calculated via Quantum Chemistry:
| Descriptor | Symbol | Significance for this compound |
| Chemical Potential | µ | Indicates the tendency of electrons to escape from the molecule; related to electronegativity. |
| Global Hardness | η | Measures the resistance to change in electron distribution or charge transfer. |
| Global Electrophilicity Index | ω | Quantifies the ability of the molecule to accept electrons, indicating its electrophilic character. jmaterenvironsci.com |
| Global Nucleophilicity Index | N | Quantifies the ability of the molecule to donate electrons, indicating its nucleophilic character. jmaterenvironsci.com |
| Maximum Charge Transfer | ΔNmax | Predicts the maximum number of electrons that can be transferred in a reaction. |
By analyzing these descriptors, chemists can predict whether this compound will act as an electron donor (nucleophile) or an electron acceptor (electrophile) in a given reaction. jmaterenvironsci.com For instance, in a nucleophilic substitution reaction, the calculations would predict that aryl acetonitrile derivatives act as nucleophiles, donating electrons from their highest occupied molecular orbital (HOMO). jmaterenvironsci.com Furthermore, local reactivity descriptors, such as Fukui functions, can be calculated to identify the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack.
DFT Studies for Reaction Pathways
Density Functional Theory (DFT) is a class of computational methods that has become a mainstay for investigating reaction mechanisms in organic chemistry. whiterose.ac.uk DFT offers a favorable balance between computational cost and accuracy, making it ideal for exploring complex potential energy surfaces of reactions involving molecules like this compound.
A DFT study of a reaction pathway involves several key steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.
Transition State Search: The highest energy point along the reaction coordinate, the transition state (TS), is located. This structure is critical as its energy determines the activation barrier of the reaction.
Frequency Calculations: These calculations confirm the nature of the stationary points. Reactants and products have all positive vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the reaction path from the transition state down to the reactants and products, confirming that the located TS connects the intended species.
For this compound, DFT could be used to model various reactions, such as its synthesis or its participation in cyanomethylation reactions. For example, computational studies on the metal-free cyanomethylation of aryl alkynoates with acetonitrile have successfully used DFT to elucidate the entire reaction mechanism, including radical initiation, addition, cyclization, and migration steps. nih.govnih.gov Such studies calculate the free energy barriers for each step, allowing researchers to identify the rate-determining step and understand the factors that control the reaction's outcome and selectivity. nih.gov
Prediction of Chemical Behavior and Properties
Beyond reactivity and reaction mechanisms, computational methods are widely used to predict a range of physicochemical properties of chemical compounds. mdpi.comsemanticscholar.org These predictions are valuable in fields like drug discovery and materials science, as they can screen large numbers of candidate molecules before synthesis.
For this compound, theoretical calculations can predict properties such as:
Spectroscopic Properties: IR, Raman, and NMR spectra can be simulated. For instance, computational analyses of acetonitrile solutions have been used to interpret experimental C≡N and C–H stretching bands. researchgate.net
Thermodynamic Properties: Heats of formation, Gibbs free energy, and entropy can be calculated to assess the stability of the molecule and the thermodynamics of reactions it undergoes. nih.gov
QSAR Properties: Quantitative Structure-Activity Relationship (QSAR) models use computed molecular descriptors to predict biological activity or toxicity. Electronic properties derived from quantum calculations, such as orbital energies and charge distributions, are common inputs for QSAR models. researchgate.net
The prediction of these properties relies on various levels of theory, from semi-empirical methods to high-level ab initio and DFT calculations, often combined with solvation models to simulate behavior in different solvents.
Biological and Biochemical Relevance of Phenylthio Acetonitrile Analogs
Role in Plant Auxin Biosynthesis Pathways
Auxins are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development. The primary auxin in most plants is indole-3-acetic acid (IAA). One of the biosynthetic pathways for IAA involves the conversion of indole-3-acetonitrile (B3204565) (IAN) to IAA, a reaction catalyzed by enzymes called nitrilases. Given the structural similarity between IAN and (phenylthio)acetonitrile analogs, researchers have investigated the potential for these analogs to act as substrates for plant nitrilases.
Nitrilases are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia. In plants, they are involved in various metabolic processes, including the biosynthesis of the auxin, indole-3-acetic acid (IAA) nih.govnih.gov. Plant nitrilases exhibit a range of substrate specificities, which can be broadly categorized. For instance, some nitrilases, like those in the NIT1, NIT2, and NIT3 families of Arabidopsis thaliana, are known to hydrolyze arylacetonitriles such as indole-3-acetonitrile (IAN) nih.gov. Others, like NIT4, show a preference for different substrates, such as β-cyano-L-alanine nih.gov.
Research into the substrate range of these enzymes has extended to various synthetic and naturally occurring nitriles. A key study on the nitrilase ZmNIT2 from maize (Zea mays) demonstrated that this enzyme can hydrolyze a variety of nitrile compounds. While indole-3-acetonitrile (IAN) was a preferred substrate, the enzyme also showed activity towards other aromatic acetonitriles. Notably, this compound was tested as a potential substrate for ZmNIT2. The results indicated that ZmNIT2 is capable of hydrolyzing this compound, although it is not one of the most efficiently converted substrates nih.gov.
The substrate preference of plant nitrilases is influenced by the structural features of the nitrile compound. For example, the ZmNIT2 enzyme from maize shows a higher activity towards IAN, 3-phenylpropionitrile, and 4-phenylbutyronitrile (B1582471) compared to other tested nitriles nih.gov. The ability of plant nitrilases to act on a variety of substrates, including substituted phenylacetonitriles, suggests a degree of plasticity in their active sites researchgate.netasm.org. This characteristic is significant as it implies that synthetic analogs of natural substrates, such as this compound, can potentially be metabolized by plants.
Table 1: Substrate Specificity of Maize Nitrilase (ZmNIT2)
| Substrate | Relative Activity (%) |
|---|---|
| Indole-3-acetonitrile (IAN) | 100 |
| 3-Phenylpropionitrile | High |
| 4-Phenylbutyronitrile | High |
| This compound | Low |
| β-cyano-alanine | No Activity |
This table is generated based on the findings from the study on ZmNIT2, which tested a range of nitrile compounds. The activity is shown relative to the preferred substrate, IAN.
The metabolism of indole-3-acetonitrile (IAN) is a key step in a tryptophan-dependent pathway of auxin biosynthesis in plants nih.govresearchgate.netpnas.orgnih.gov. In this pathway, tryptophan is converted to IAN through a series of enzymatic reactions. Subsequently, nitrilases, such as AtNIT1, AtNIT2, and AtNIT3 in Arabidopsis, hydrolyze IAN to produce indole-3-acetic acid (IAA), the primary auxin nih.govnih.gov. This conversion is a critical regulatory point in maintaining auxin homeostasis within the plant.
The fact that plant nitrilases can hydrolyze this compound, as demonstrated with ZmNIT2, suggests that this compound and its analogs could potentially enter and be metabolized through a pathway analogous to that of IAN. If this compound or its derivatives are present in the plant, they could be converted by nitrilases into their corresponding carboxylic acids. This enzymatic conversion would parallel the conversion of IAN to IAA.
The efficiency of this conversion, however, is dependent on the substrate preference of the specific nitrilase. As observed with ZmNIT2, the activity towards this compound is lower than that for the natural substrate IAN nih.gov. This indicates that while the metabolic machinery exists to process such analogs, the rate of conversion may be significantly different. The ability of plant nitrilases to act on a range of aromatic acetonitriles suggests a broader role for these enzymes than just IAA biosynthesis, potentially including the detoxification of nitrile-containing compounds.
Potential as Antimicrobial Agents (Derivatives)
Derivatives of this compound, particularly those incorporating a thiourea (B124793) or acetamide (B32628) moiety, have garnered interest for their potential antimicrobial properties. Thiourea and its derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal effects ufba.brjocpr.commdpi.comijcrt.org. The introduction of different substituents onto the phenylthiourea (B91264) scaffold can significantly influence the antimicrobial spectrum and potency of these compounds jocpr.comijcrt.org.
Numerous studies have synthesized and evaluated series of N-phenylthiourea and N-benzoylthiourea derivatives against a variety of microorganisms. These investigations have revealed that many of these compounds show selective and potent activity, particularly against Gram-positive bacteria and various fungal strains ufba.br. For instance, certain substituted phenylthiourea derivatives have demonstrated significant inhibitory activity against bacteria such as Staphylococcus aureus and Bacillus subtilis, and fungi like Candida albicans ufba.brjocpr.com.
The antimicrobial activity is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The data from various studies on thiourea derivatives provide a basis for understanding the potential antimicrobial efficacy of this compound derivatives.
Table 2: Antimicrobial Activity of Selected Thiourea Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-Bromophenylthiourea | Salmonella typhimurium | >100 | jocpr.com |
| 4-Bromophenylthiourea | Aspergillus fumigatus | 50 | jocpr.com |
| 4-Methyl-phenylthiourea | E. coli | >100 | jocpr.com |
| 4-Methyl-phenylthiourea | Penicillium chrysogenum | 50 | jocpr.com |
| 2,5-Dichloro-phenylthiourea | Nitrobacter | 25 | jocpr.com |
| 2,5-Dichloro-phenylthiourea | Fusarium graminearum | 50 | jocpr.com |
| N-Benzoyl-N'-(4-chlorophenyl)thiourea | Bacillus subtilis | 12.5 | ufba.br |
| N-Benzoyl-N'-(4-methoxyphenyl)thiourea | Staphylococcus aureus | 25 | ufba.br |
This table presents a selection of antimicrobial activity data for various substituted phenylthiourea derivatives against different bacterial and fungal strains, illustrating the potential of this class of compounds.
Applications in Pest and Pathogen Control in Agriculture
The chemical scaffold of this compound is related to phenylacetonitrile (B145931), a compound that serves as a precursor in the synthesis of various agrochemicals nih.gov. Benzyl (B1604629) cyanide (phenylacetonitrile) and its derivatives are utilized as intermediates in the production of certain fungicides and insecticides google.comwikipedia.org. This established role in agrochemical synthesis suggests that derivatives of this compound could also possess valuable properties for pest and pathogen control in agriculture.
Research into the biological activity of related compounds has shown that phenylacetonitrile derivatives can exhibit insecticidal and fungicidal properties. For example, certain substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives have been investigated for their biological activities nih.gov. Furthermore, a Japanese patent describes benzyl cyanide derivatives for use as agricultural and horticultural fungicides, indicating the direct application of this chemical class in controlling plant diseases google.com. The development of new pesticides often involves the structural modification of known active compounds to enhance efficacy, selectivity, and environmental safety.
The potential applications of this compound derivatives in agriculture are rooted in the broader activity of related chemical structures. For instance, various heterocyclic compounds containing sulfur and nitrogen, which are present in this compound derivatives, are known to have fungicidal and insecticidal activities mdpi.comnih.gov. The exploration of novel derivatives based on the this compound core could lead to the discovery of new active ingredients for crop protection.
Analytical Methodologies in the Study of Phenylthio Acetonitrile
Spectroscopic Characterization Techniques
Infrared (IR) spectroscopy is a powerful tool for the identification of the nitrile functional group (C≡N) in (Phenylthio)acetonitrile due to its characteristic absorption band. The carbon-nitrogen triple bond stretch results in a sharp and intense absorption peak in a region of the IR spectrum that is relatively free from other common functional group absorptions.
Table 1: Characteristic Infrared Absorption for the Nitrile Group
| Functional Group | Vibration Mode | Characteristic Absorption Range (cm⁻¹) |
| Nitrile (C≡N) | Stretch | 2260-2220 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR are routinely used to characterize this compound and to monitor the progress of chemical reactions in which it is a reactant or product.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group and the methylene (B1212753) protons adjacent to the nitrile and sulfur atoms.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments in the molecule. For this compound, distinct signals would be expected for the nitrile carbon, the methylene carbon, and the carbons of the phenyl ring. The chemical shift of the nitrile carbon is particularly characteristic and typically appears in the range of 115-125 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Atom | Chemical Shift (ppm) | Multiplicity |
| ¹H | Aromatic Protons | ~7.2-7.5 | Multiplet |
| Methylene Protons (-CH₂-) | ~3.8 | Singlet | |
| ¹³C | Nitrile Carbon (-CN) | ~117 | Singlet |
| Methylene Carbon (-CH₂-) | ~25 | Singlet | |
| Aromatic Carbons | ~128-135 | Multiple Signals |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for identifying reaction products and impurities.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is suitable for the analysis of volatile and thermally stable compounds like this compound. A commercial supplier of this compound specifies its purity is assayed by GC, indicating the suitability of this technique thermofisher.com. In a GC-MS analysis, the compound would be separated from other components in a mixture and then ionized, with the resulting mass spectrum providing a unique fragmentation pattern that can be used for identification. The use of acetonitrile (B52724) as a solvent in GC-MS has been discussed, and while it can present some challenges compared to other solvents, it is a viable option researchgate.net.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₈H₇NS), the exact mass can be calculated and compared to the experimentally determined value to confirm its identity. Predicted collision cross-section (CCS) values for various adducts of this compound, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, are available and can be used to aid in the identification of the compound in complex mixtures using techniques like ion mobility-mass spectrometry uni.lu.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (C₈H₇NS)
| Adduct | Calculated m/z |
| [M+H]⁺ | 150.03720 |
| [M+Na]⁺ | 172.01914 |
| [M-H]⁻ | 148.02264 |
Data sourced from PubChemLite uni.lu.
Chromatographic Techniques for Separation and Purification
Chromatographic methods are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating components of a mixture. For compounds like this compound, reversed-phase HPLC is a common approach. The choice of stationary phase and mobile phase is critical for achieving good separation. Phenyl columns are often used for the separation of aromatic compounds due to potential π-π interactions between the analyte and the stationary phase phenomenex.com. The organic modifier in the mobile phase, typically acetonitrile or methanol (B129727), plays a significant role in the separation selectivity nih.govshimadzu.com. Studies on the separation of the related compound (phenylthio)acetic acid have utilized a mobile phase containing acetonitrile, water, and an acid modifier on a reversed-phase column sielc.com.
Column Chromatography: For larger-scale purification, flash column chromatography is a standard laboratory technique orgsyn.org. The choice of solvent system is crucial for effective separation. While methanol is a common polar solvent used with dichloromethane (B109758) in normal-phase chromatography, acetonitrile can be a beneficial alternative. Acetonitrile is a polar, aprotic solvent that can provide different selectivity compared to protic solvents like methanol, potentially leading to better separation of polar organic compounds biotage.com.
Electrochemical Analysis for Mechanistic Studies
Electrochemical techniques, such as cyclic voltammetry, can be employed to investigate the redox properties of this compound and to study the mechanisms of reactions in which it participates. Acetonitrile is a common solvent for electrochemical studies due to its wide potential window and ability to dissolve a variety of organic compounds and supporting electrolytes ucsd.edu.
The electrochemical behavior of this compound is expected to be influenced by the presence of the sulfur atom, which can undergo oxidation. Studies on the electrochemical oxidation of other sulfur-containing organic compounds in acetonitrile have shown that the sulfur moiety is typically the site of electron transfer kangyangintl.com. For instance, the anodic oxidation of 2-(4-nitrophenylthio)ethyl esters in acetonitrile has been reported. This suggests that this compound could also be susceptible to electrochemical oxidation at the sulfur atom. The nitrile group is generally electrochemically stable under these conditions. Cyclic voltammetry experiments in an acetonitrile solution containing a supporting electrolyte would reveal the oxidation potential of this compound and the reversibility of the redox process, providing valuable insights into its electronic properties and reactivity in electron transfer reactions.
Q & A
Q. What are the established synthetic routes for (phenylthio)acetonitrile, and how do reaction conditions influence product purity?
this compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, α-(phenylthio)cyclohexanone reacts with hydroxylamine hydrochloride under varying solvent/base systems. Ethanol-pyridine promotes oxidation-reduction pathways, yielding unexpected products like cyclopropane derivatives, whereas ethanol-sodium acetate favors oxime formation . Key factors include:
- Solvent polarity : Acetonitrile stabilizes intermediates but may require molecular sieves to prevent polymerization of unhydrated precursors .
- Base selection : Pyridine facilitates dehydrogenation, while sodium acetate limits side reactions.
- Temperature control : Elevated temperatures accelerate decomposition in acetonitrile solutions.
Table 1 : Synthetic outcomes under different conditions
| Substrate | Solvent/Base | Product | Yield (%) | Reference |
|---|---|---|---|---|
| α-(Phenylthio)cyclohexanone | Ethanol/Pyridine | Cyclopropane derivative (3) | 45 | |
| α-(Phenylthio)cyclohexanone | Ethanol/Sodium Acetate | Oxime (2) | 85 |
Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?
- NMR : Vinyl protons adjacent to methylene groups (e.g., δ 5.2–5.8 ppm) confirm dehydrogenation products .
- Mass spectrometry : Molecular ions (e.g., m/z 219 for cyclopropane derivatives) and TMS-derivative fragmentation patterns validate structures .
- IR spectroscopy : Carbonyl stretching frequencies (~1700 cm⁻¹ in acetonitrile) distinguish hydrated vs. anhydrous forms .
Q. How does solvent choice impact the stability of this compound during storage and reactions?
Acetonitrile is preferred for anhydrous reactions due to its stability with molecular sieves. However, trace water induces polymerization in carbon tetrachloride, necessitating rigorous drying protocols .
Advanced Research Questions
Q. What mechanistic insights explain the oxidative dehydrogenation of α-(phenylthio)ketones to cyclopropane derivatives?
Pyridine acts as both a base and redox mediator, facilitating electron transfer. The proposed mechanism involves:
- Radical intermediates : Detected via deuterated acetonitrile experiments in cathodic reductions .
- Kinetic vs. thermodynamic control : Ethanol-pyridine stabilizes high-energy intermediates, enabling cyclopropane formation over oxime tautomerization .
Table 2 : Mechanistic pathways in dehydrogenation
| Condition | Pathway | Key Intermediate | Evidence |
|---|---|---|---|
| Pyridine | Radical-mediated | (Phenylthio)difluoromethyl radical | |
| Sodium Acetate | Nucleophilic addition | Oxime tautomer |
Q. How does electrochemical fluorination alter the reactivity of this compound?
Fluorination at the α-position increases oxidation potential by 0.36 V, as shown by cyclic voltammetry. This shift prevents over-fluorination, enabling selective monofluorination in poly(HF) salt systems .
Q. What experimental design optimizes GC-FID analysis of acetonitrile-containing radiopharmaceuticals?
A two-level factorial design evaluates variables like column temperature and flow rate. Central-point triplicates reduce experimental error, while resolution (R > 1.5) and retention time (<5 min) are critical responses .
Table 3 : GC-FID optimization parameters
| Factor | Low (-) | High (+) | Optimal |
|---|---|---|---|
| Temperature (°C) | 40 | 60 | 50 |
| Flow Rate (mL/min) | 1.0 | 1.5 | 1.2 |
Q. How can computational modeling predict the thermodynamic stability of this compound derivatives?
Quantum chemical calculations (e.g., DFT) correlate proton affinity and entropy changes with solvent interactions. High-resolution photoelectron spectra validate computational predictions of electron density distributions .
Methodological Considerations
Q. What strategies resolve contradictions in reaction yields reported across studies?
- Reproducibility checks : Replicate conditions using molecular sieves for anhydrous acetonitrile .
- Isotopic labeling : Deuterated solvents (e.g., CD₃CN) trace radical pathways in electrochemical reductions .
- Sensitivity analysis : Rank factors (e.g., base strength, solvent polarity) via Plackett-Burman designs .
Q. How should researchers handle large datasets from spectroscopic or chromatographic analyses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
